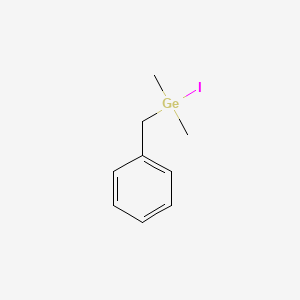

Benzyl(iodo)dimethylgermane

Description

Benzyl(iodo)dimethylgermane is an organogermanium compound with the general formula C₉H₁₂GeI, featuring a germanium center bonded to a benzyl group, an iodine atom, and two methyl groups. Organogermanium compounds are of interest in materials science and catalysis due to their unique electronic and steric properties, which differ from their silicon or carbon analogs .

Properties

CAS No. |

113352-22-0 |

|---|---|

Molecular Formula |

C9H13GeI |

Molecular Weight |

320.73 g/mol |

IUPAC Name |

benzyl-iodo-dimethylgermane |

InChI |

InChI=1S/C9H13GeI/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

VBDWRQNBDPZVHM-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(CC1=CC=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(iodo)dimethylgermane typically involves the reaction of dimethylgermanium dichloride with benzyl iodide in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

(CH3)2GeCl2+C6H5CH2I→(CH3)2Ge(CH2C6H5)I+2HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as halides or alkoxides.

Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium halides or potassium alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include benzyl(dimethyl)germanium halides or alkoxides.

Oxidation: Products include germanium dioxide derivatives.

Reduction: Products include germane derivatives.

Scientific Research Applications

Benzyl(iodo)dimethylgermane has several applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.

Materials Science: The compound is explored for its potential in creating germanium-based materials with unique electronic properties.

Medicinal Chemistry: Research is ongoing to investigate its potential biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl(iodo)dimethylgermane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the germanium center can engage in coordination with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with biological molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Benzyl(iodo)dimethylgermane and related germanium compounds:

*Calculated based on atomic masses.

Key Observations :

- Substituent Effects : The iodine atom in this compound introduces significant polarizability and a larger atomic radius compared to chlorine or methyl groups, altering reactivity in substitution or coordination reactions .

- Electronic Environment : Electron-withdrawing groups (e.g., Cl, I) increase the electrophilicity of the germanium center, enhancing its ability to form hypercoordinated complexes .

Reactivity and Stability

- Iodine vs. Chlorine : Iodine’s lower electronegativity and weaker Ge–I bond (compared to Ge–Cl) may render this compound more reactive in nucleophilic substitutions or redox reactions. This contrasts with dichlorobis(chloromethyl)germane, where stronger Ge–Cl bonds stabilize intermediates in bischelate synthesis .

- Benzyl Group Impact : The benzyl substituent’s aromatic system could stabilize the germanium center via resonance effects, a property absent in purely aliphatic analogs like trimethylgermane .

Spectral and Analytical Data

While direct spectral data for this compound are unavailable, parallels can be drawn from related compounds:

- IR Spectroscopy : Expected Ge–I stretching vibrations (~200–250 cm⁻¹) would distinguish it from chlorinated analogs (Ge–Cl ~450 cm⁻¹) .

- NMR Spectroscopy : The benzyl group’s aromatic protons would appear as distinct multiplets in the 7.0–7.5 ppm range (¹H-NMR), while methyl groups on Ge would resonate near 0.5–1.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.